molecular formula C23H25N B15417220 N,N-Dibenzyl-2,4,6-trimethylaniline CAS No. 137129-03-4

N,N-Dibenzyl-2,4,6-trimethylaniline

Cat. No.: B15417220
CAS No.: 137129-03-4
M. Wt: 315.5 g/mol
InChI Key: JKCCWODLSQJAKH-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2,4,6-trimethylaniline (CAS Number 137129-03-4) is a specialty organic compound with the molecular formula C₂₃H₂₅N and a molecular weight of 315.45 g/mol. This tertiary aniline features a sterically hindered 2,4,6-trimethylaniline (mesidine) core that is doubly substituted at the nitrogen with benzyl groups. This specific structure makes it a valuable building block in synthetic organic chemistry and metal-catalyzed reaction development. Its primary research value lies in its application as a precursor or intermediate in the synthesis of more complex nitrogen-containing molecules. The compound has been utilized in method development studies, such as in the copper-catalyzed coupling of arylboronic acids with amines . The steric bulk provided by the mesityl and benzyl groups can be exploited to influence the course of reactions and to create ligands for catalysis. For instance, derivatives of 2,4,6-trimethylaniline are known to serve as key precursors for bulky N-heterocyclic carbene (NHC) ligands, which are fundamental in modern organometallic chemistry and catalysis, including olefin metathesis catalysts . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

137129-03-4

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

N,N-dibenzyl-2,4,6-trimethylaniline

InChI

InChI=1S/C23H25N/c1-18-14-19(2)23(20(3)15-18)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3

InChI Key

JKCCWODLSQJAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Steric Effects

  • This compound exhibits greater steric bulk compared to mono-benzylated or methylated analogs (e.g., N-benzyl- or N,N-dimethyl derivatives), which limits its reactivity in nucleophilic substitutions but enhances stability in metal coordination .
  • N,N-Dimethyl-2,4,6-trimethylaniline shows negligible reactivity in C–C coupling reactions due to ortho-methyl groups obstructing access to the nitrogen lone pair .

Electronic Effects

  • N-Ferrocenylmethylidene-2,4,6-trimethylaniline leverages the electron-rich ferrocene moiety to stabilize Pd(II) complexes, enabling catalytic applications in cross-coupling reactions .
  • 2,4,6-Trichloro-N,N-dimethylaniline features strong electron-withdrawing Cl substituents, reducing the aromatic ring’s electron density and nitrogen’s basicity compared to methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dibenzyl-2,4,6-trimethylaniline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves alkylation of 2,4,6-trimethylaniline with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. A two-step approach is common: (1) deprotonation of the aniline using a strong base (e.g., NaH or KOH), followed by (2) nucleophilic substitution with dibenzyl halide. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility, while temperature control (0–25°C) minimizes side reactions like over-alkylation .
  • Optimization : Yield improvements (>70%) require stoichiometric excess of benzylating agents (1.5–2 eq.) and inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purity is confirmed via TLC or HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography resolves stereochemistry and confirms the dibenzyl substitution pattern. For example, orthorhombic crystal systems (space group Pbca) are observed in related trimethylaniline derivatives .
  • NMR spectroscopy : 1^1H NMR shows distinct signals for benzyl protons (δ 3.8–4.2 ppm, AB quartet) and aromatic protons (δ 6.5–7.3 ppm). 13^{13}C NMR confirms quaternary carbons at the trimethyl-substituted positions .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₅N, [M+H]⁺ = 316.2065) .

Q. What are the primary stability and storage considerations for this compound?

  • Stability : The compound is light-sensitive and prone to oxidation due to the tertiary amine. Storage under argon in amber vials at −20°C is recommended.
  • Decomposition risks : Prolonged exposure to moisture or acidic conditions can lead to hydrolysis of the benzyl groups, regenerating 2,4,6-trimethylaniline .

Advanced Research Questions

Q. How can this compound act as a ligand or precursor in transition-metal catalysis?

  • Application : The electron-rich aromatic system and bulky substituents make it suitable for stabilizing Pd(II) or Ru(II) complexes. For example, cyclometallated Pd complexes (e.g., [Pd(L)Cl]₂) are synthesized by refluxing with Na₂PdCl₄ in methanol, forming dimeric structures with square-planar geometry .
  • Catalytic activity : These complexes catalyze C–H activation or cross-coupling reactions. Substitution of chloride bridges with acetate enhances solubility for homogeneous catalysis .

Q. How do steric and electronic effects of the dibenzyl groups influence reactivity in organic transformations?

  • Steric effects : The bulky benzyl groups hinder electrophilic aromatic substitution at the para position, directing reactions to less hindered sites.
  • Electronic effects : The N,N-dibenzyl substitution increases electron density on the aromatic ring, accelerating nucleophilic aromatic substitution (NAS) with electron-deficient aryl halides. Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants under varying conditions .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

  • Case study : Discrepancies in 1^1H NMR chemical shifts (e.g., calculated vs. observed δ values) arise from solvent effects or conformational dynamics. Hybrid DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvation models (e.g., PCM for DCM) improve agreement .
  • Validation : Cross-referencing with X-ray structures and variable-temperature NMR experiments identifies rotameric equilibria or aggregation states .

Q. What are the environmental and safety implications of using this compound in large-scale reactions?

  • Toxicity : The compound exhibits moderate acute toxicity (LD₅₀ > 200 mg/kg, oral rats). Skin contact risks are mitigated via PPE (gloves, lab coats).
  • Environmental impact : Hydrophobicity (logP ~4.2) necessitates waste treatment with activated carbon or ozonation to prevent aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna) .

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